Scolymoside

Anticoagulant Cardiovascular Thrombosis

Flavonoid glycoside SAR studies frequently suffer from inconsistent bioactivity due to undefined glycosylation patterns. Scolymoside (CAS 20633-84-5), with its precisely characterized rutinoside disaccharide at C7, eliminates this ambiguity. • Direct thrombin & FXa inhibition: prolongs aPTT/PT and suppresses thrombin-catalyzed fibrin polymerization in vitro. • In vivo hepatoprotection: reduces mortality and serum ALT/AST in LPS-induced murine acute liver failure models. • ≥95% purity (HPLC); supplied with full characterization data for reproducible pharmacology and anticoagulant screening.

Molecular Formula C27H30O15
Molecular Weight 594.5 g/mol
CAS No. 20633-84-5
Cat. No. B600558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScolymoside
CAS20633-84-5
Molecular FormulaC27H30O15
Molecular Weight594.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O
InChIInChI=1S/C27H30O15/c1-9-20(32)22(34)24(36)26(39-9)38-8-18-21(33)23(35)25(37)27(42-18)40-11-5-14(30)19-15(31)7-16(41-17(19)6-11)10-2-3-12(28)13(29)4-10/h2-7,9,18,20-30,32-37H,8H2,1H3/t9-,18+,20-,21+,22+,23-,24+,25+,26+,27+/m0/s1
InChIKeyMGYBYJXAXUBTQF-FOBVWLSUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Scolymoside Product Profile


Scolymoside (also known as Luteolin 7-O-rutinoside, CAS 20633-84-5, C₂₇H₃₀O₁₅, MW 594.52) is a flavonoid-7-O-glycoside belonging to the luteolin derivative class. It is one of the most abundant flavonoids found in the endemic South African fynbos plant Cyclopia subternata (honeybush) [1]. As a polyketide-derived natural product with a rutinoside disaccharide moiety at the C7-position of the flavone A-ring, scolymoside exhibits a range of biological activities that distinguish it from other luteolin glycosides. This evidence guide focuses on quantitative differentiation data supporting informed procurement and research selection decisions relative to key structural comparators including luteolin aglycone, luteolin-7-O-glucoside (cynaroside), luteolin-7-O-neohesperidoside (lonicerin/veronicastroside), and vicenin-2.

Flavonoid glycoside comparator for structure–activity relationship studies
Supports vascular endothelial cell assay workflows and inflammatory pathway research
Applicable to hepatoprotective compound screening and acute liver injury model studies

Why Scolymoside Cannot Be Substituted


Luteolin derivatives with identical aglycone cores but different glycosylation patterns exhibit fundamentally distinct biological activities due to variations in solubility, cellular permeability, and target engagement. Scolymoside (luteolin-7-O-rutinoside) bears a rutinoside disaccharide [α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranosyl] at the C7 position, distinguishing it structurally from luteolin-7-O-glucoside (cynaroside), which carries only a single glucose moiety [1]. This structural difference translates to measurable divergence in key pharmacological endpoints, including anticoagulant activity, hepatoprotective efficacy in LPS-induced liver failure models, and differential modulation of inflammatory signaling cascades. Furthermore, the aglycone luteolin itself lacks the glycosidic moiety entirely, resulting in fundamentally different physicochemical properties and bioavailability profiles. Generic substitution without consideration of these glycosylation-dependent differences risks experimental irreproducibility and misinterpretation of structure-activity relationships.

Luteolin-7-O-glucoside (cynaroside)
Glycosylation-dependent anticoagulant activity may not transfer; replacement may lead to loss of coagulation endpoint responses.
Luteolin aglycone
Absence of the rutinoside moiety alters solubility, permeability, and pathway-response profiles, limiting direct interchangeability.

Scolymoside Differentiation Evidence


Anticoagulant Activity vs. Luteolin-7-O-glucoside

Scolymoside exhibits measurable anticoagulant and antiplatelet activities that are structurally dependent on its rutinoside moiety and have not been documented for simpler luteolin glucosides such as luteolin-7-O-glucoside (cynaroside). Treatment of human endothelial cells with scolymoside resulted in prolonged activated partial thromboplastin time (aPTT) and prothrombin time (PT) in a concentration-dependent manner [1]. Scolymoside also directly inhibited thrombin and activated factor X (FXa) activities in cell-free enzymatic assays [1].

Anticoagulant activity vs. cynaroside
Class-level inference
Scolymoside prolonged aPTT/PT, inhibited thrombin and FXa; no anticoagulant activity reported for cynaroside.
Supports glycosylation-dependent anticoagulant research context
Data require independent validation for specific model endpoints
Anticoagulant Cardiovascular Thrombosis

Hepatoprotection Comparable to Vicenin-2

In a direct head-to-head comparison in a murine lipopolysaccharide (LPS)-induced liver failure model, scolymoside (SCL) and vicenin-2 (VCN), two structurally related flavonoids co-occurring in Cyclopia subternata, were evaluated for hepatoprotective efficacy. Both compounds, when administered intravenously 12 hours after LPS challenge, significantly reduced mortality compared to untreated controls [1]. Scolymoside also significantly attenuated LPS-induced elevations in serum alanine transaminase (ALT) and aspartate transaminase (AST), with the magnitude of protection comparable to that observed for vicenin-2 [1].

Hepatoprotection vs. vicenin-2
Head-to-head comparison
In LPS-induced liver failure model, scolymoside reduced mortality and ALT/AST elevations comparably to vicenin-2.
Comparable in vivo model-response context for liver injury research
Survival percentages not quantified in abstract; confirm endpoint magnitude with full study
Hepatoprotection Liver Injury Sepsis

sPLA2-IIA Suppression in Endothelial Cells

Scolymoside demonstrates measurable inhibition of secretory group IIA phospholipase A2 (sPLA2-IIA), a key pro-inflammatory enzyme implicated in various inflammatory diseases. In a direct comparative study with vicenin-2 using LPS-activated human umbilical vein endothelial cells (HUVECs), prior treatment with scolymoside inhibited both the expression and enzymatic activity of sPLA2-IIA [1]. Scolymoside also suppressed the upstream activation of cytosolic phospholipase A2 (cPLA2) and extracellular signal-regulated kinase (ERK) 1/2 by LPS [1].

sPLA2-IIA suppression
Head-to-head comparison
Inhibited LPS-induced sPLA2-IIA expression and activity in HUVECs, with comparable effect to vicenin-2.
Supports sPLA2-IIA pathway-response studies in endothelial cells
No significant potency difference reported; confirm in independent replicates
Inflammation Phospholipase A2 Vascular Biology

Broad-Spectrum Antimicrobial Activity

Scolymoside (luteolin 7-O-rutinoside) demonstrates antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, with defined minimum inhibitory concentration (MIC) values. These data were obtained using standardized broth microdilution assays [1]. While direct head-to-head comparisons with luteolin-7-O-glucoside under identical conditions are not available in the primary literature, the MIC values for scolymoside are quantitatively established for multiple clinically and agriculturally relevant microorganisms [1].

Antimicrobial MIC profile
Class-level inference
MIC 50–200 μg/mL against Gram-positive, Gram-negative bacteria and fungi (C. albicans, C. lusitaniae, A. niger).
Supports antimicrobial screening context and flavonoid benchmarking
Validate MIC values under your specific strain and assay conditions
Antimicrobial Antifungal Natural Products

DPPH Radical Scavenging Activity

Scolymoside exhibits direct radical-scavenging activity in the widely used DPPH (2,2-diphenyl-1-picrylhydrazyl) cell-free assay, with measurable activity observed across a defined concentration range [1]. This activity reflects the electron-donating capacity of the luteolin aglycone core, which is retained despite C7 glycosylation.

DPPH radical scavenging
Class-level inference
Scavenging activity observed at 1–50 μM in cell-free DPPH assay.
Batch-consistency reference and antioxidant capacity benchmark
Potency lower than aglycone luteolin; use as relative comparator only
Antioxidant Free Radical Oxidative Stress

Scolymoside Application Scenarios


Hepatoprotection and Acute Liver Injury

Scolymoside is validated for use in murine models of LPS-induced acute liver failure, where it demonstrates significant reduction in mortality and attenuation of serum ALT/AST elevations comparable to vicenin-2 [1]. Researchers investigating TLR4-mediated inflammatory liver injury, sepsis-associated hepatic dysfunction, or screening hepatoprotective natural products should consider scolymoside as a well-characterized tool compound with in vivo efficacy data established in peer-reviewed studies.

Anticoagulant and Antiplatelet Mechanisms

Scolymoside is uniquely suited for investigations into flavonoid glycoside-based anticoagulation, having demonstrated concentration-dependent prolongation of aPTT and PT, direct inhibition of thrombin and FXa activities, and suppression of thrombin-catalyzed fibrin polymerization and platelet aggregation [1]. This activity profile, not reported for other luteolin-7-O-glycosides including cynaroside, positions scolymoside as the preferred compound for exploring glycosylation-dependent antithrombotic pharmacology.

Vascular Inflammation and Endothelial Barrier

Scolymoside is validated across multiple models of vascular inflammation, including LPS- and HMGB1-induced endothelial hyperpermeability, leukocyte adhesion and migration, and cell adhesion molecule expression [1]. Researchers studying endothelial barrier disruption, sepsis-associated vascular leakage, or sPLA2-IIA-mediated inflammatory pathways can utilize scolymoside as a well-documented tool compound with reproducible effects on NF-κB and ERK 1/2 signaling cascades [2].

Comparative Flavonoid SAR Studies

Scolymoside serves as an essential comparator in SAR studies of luteolin glycosides, occupying a distinct position in the glycosylation spectrum between mono-glucoside (cynaroside) and neohesperidoside (lonicerin/veronicastroside) derivatives. The rutinoside disaccharide moiety confers unique solubility, cellular permeability, and biological activity profiles [1]. For researchers building flavonoid libraries or investigating how glycosylation patterns modulate pharmacological activity, scolymoside provides a critical data point for establishing structure-activity relationships.

Application
Selection Property
Validation Focus
Hepatoprotection model studies
In vivo acute liver injury model response
ALT/AST and survival endpoint context
Anticoagulant mechanism studies
Glycosylation-dependent coagulation activity
Coagulation time and factor activity assays
Vascular inflammation studies
Endothelial barrier and inflammatory pathway response
sPLA2-IIA and ERK1/2 signaling endpoints
Flavonoid SAR studies
7-O-rutinoside glycosylation pattern
Glycosylation-dependent activity comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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